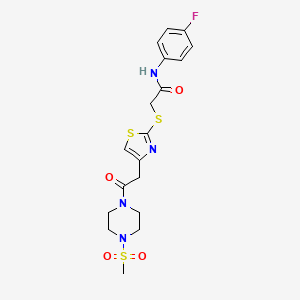

N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O4S3/c1-30(26,27)23-8-6-22(7-9-23)17(25)10-15-11-28-18(21-15)29-12-16(24)20-14-4-2-13(19)3-5-14/h2-5,11H,6-10,12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRUFGBFMODBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, 2-bromoacetylthiazole, and 4-(methylsulfonyl)piperazine.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) with the use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety.

Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of carbonyl groups to alcohols.

Substitution: Introduction of halogen atoms into the aromatic ring.

Scientific Research Applications

Structural Features

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry, contributing to various biological activities including antimicrobial and anticancer properties .

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. In particular, compounds similar to N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

Antimicrobial Activity

Thiazole-containing compounds have been extensively studied for their antimicrobial properties. This compound may exhibit similar properties, potentially serving as a lead compound for developing new antibiotics against resistant bacterial strains .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants, which could be explored further in the context of this compound .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the thiazole ring through condensation reactions.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Final acetamide formation through coupling reactions.

Derivative Compounds

Exploration of structural modifications can lead to derivatives with enhanced biological activity or reduced toxicity profiles. For example, altering substituents on the thiazole or piperazine rings could tailor the pharmacokinetic properties of the compound .

Anticancer Activity Evaluation

A study evaluated a series of thiazole-piperazine hybrids for their anticancer efficacy against MCF-7 cells, showing that modifications in the thiazole ring significantly influenced cytotoxicity levels . The most potent analog exhibited an IC50 value lower than that of standard chemotherapeutics.

Antimicrobial Screening

In another investigation, derivatives similar to this compound were screened against Gram-positive and Gram-negative bacteria, demonstrating promising results comparable to established antibiotics like norfloxacin .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- N-(4-bromophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Thiazole moiety : Known for its diverse biological activities.

- Piperazine ring : Often linked to pharmacological effects.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Targeting Enzymatic Pathways : The thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways critical for therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

- Evren et al. (2019) developed thiazole derivatives that showed strong selectivity against cancer cell lines such as NIH/3T3 and A549, with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 19 | NIH/3T3 | 5.0 |

| 19 | A549 | 8.3 |

Anticonvulsant Activity

The thiazole derivatives have also been evaluated for anticonvulsant properties, showing promising results in animal models:

- Compounds with similar structures demonstrated median effective doses (ED50) in the range of 18.4 mg/kg to 24.38 mg/kg in seizure models .

Case Studies

-

Study on Thiazole Derivatives : A study explored the anticonvulsant activity of thiazole-linked compounds, revealing that specific substitutions on the thiazole ring significantly enhanced efficacy .

- Key Findings :

- Electron-withdrawing groups like Cl and F increased protective indices.

- Structural modifications led to varying degrees of activity against seizures.

- Key Findings :

- In Vitro Studies : Another research effort focused on synthesizing N-substituted thiazoles and evaluating their anticancer potential against various cell lines, with several compounds showing remarkable selectivity and potency .

Q & A

Q. What metrics should be prioritized in SAR publications?

- Key parameters :

- Potency : IC₅₀/EC₅₀ values with 95% confidence intervals.

- Selectivity : Ratio of activity against primary vs. off-targets (e.g., hERG channel).

- Physicochemical properties : LogP, solubility, and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.